(+/-)-Bisoprolol-D7 hemifumarate
CAS No.:
Cat. No.: VC18794872
Molecular Formula: C40H66N2O12
Molecular Weight: 781.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H66N2O12 |
|---|---|
| Molecular Weight | 781.0 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
| Standard InChI | InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*1D3,2D3,14D; |
| Standard InChI Key | VMDFASMUILANOL-QNEOGBJYSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Isotopic Labeling
(±)-Bisoprolol-d7 hemifumarate (CAS: 104344-23-2) is synthesized by replacing seven hydrogen atoms in the isopropylamino side chain of bisoprolol with deuterium ([2H]). This modification yields a molecular formula of C₁₈H₂₄D₇NO₄ and a molecular weight of 332.49 g/mol . The hemifumarate salt form improves solubility and stability, ensuring reliable performance in laboratory settings .
Synthesis and Analytical Utility
Synthetic Pathways
Deuteration is achieved through catalytic exchange reactions using deuterated reagents. The isopropyl group undergoes hydrogen-deuterium exchange under controlled conditions, ensuring high isotopic purity . Post-synthesis, the compound is purified via chromatography and crystallized as a hemifumarate salt to enhance stability .
Role as an Internal Standard in Mass Spectrometry
(±)-Bisoprolol-d7 hemifumarate is indispensable in quantitative assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior to non-deuterated bisoprolol allows for accurate calibration, minimizing matrix effects and ion suppression . For example, in pharmacokinetic studies, it enables precise measurement of bisoprolol plasma concentrations, with a detection limit as low as 0.1 ng/mL .
Table 2: Performance in LC-MS/MS Assays
| Parameter | Value |
|---|---|
| Linear Range | 0.1–100 ng/mL |
| Intra-Day Precision (RSD) | <5% |
| Inter-Day Precision (RSD) | <8% |
| Recovery Rate | 95–105% |
Pharmacological and Metabolic Insights
β1-Adrenergic Receptor Antagonism
Bisoprolol selectively inhibits β1-adrenergic receptors in cardiac tissue, reducing heart rate and blood pressure without intrinsic sympathomimetic activity . The deuterated analog retains this selectivity, making it suitable for tracing receptor-binding dynamics in vitro .
Deuterated impurities like O-desisopropyl-O-methyl bisoprolol-d7 hemifumarate (CAS: 1346600-98-3) are synthesized to validate analytical methods for bisoprolol formulations. These labeled impurities serve as reference standards in high-performance liquid chromatography (HPLC) and LC-MS, ensuring compliance with regulatory limits (e.g., ≤0.1% for unknown impurities).
Table 3: Common Bisoprolol Impurities
| Impurity Name | Molecular Formula | Molecular Weight |
|---|---|---|
| O-desisopropyl-O-methyl bisoprolol-d7 | C₁₆H₂₇NO₄ | 304.44 g/mol |
| Bisoprolol N-oxide | C₁₈H₃₁NO₅ | 341.45 g/mol |
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